molecular formula C8H13N3OS B2834325 6-Amino-1-sec-butyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one CAS No. 937599-86-5

6-Amino-1-sec-butyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one

Cat. No.: B2834325
CAS No.: 937599-86-5
M. Wt: 199.27
InChI Key: GAXKBENAAHVDDW-UHFFFAOYSA-N
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Description

6-Amino-1-sec-butyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one is a substituted thiouracil derivative that serves as a versatile heterocyclic building block in medicinal chemistry and drug discovery. This compound belongs to the class of 3,4-dihydropyrimidin-2(1H)-(thio)ones (DHPMs), which are recognized as "privileged structures" in pharmaceutical research due to their innate ability to interact with multiple biological targets, yielding a diverse range of therapeutic activities . The core scaffold is of paramount biological relevance and is a key intermediate in the synthesis of more complex molecules, particularly via post-modification of Biginelli reaction products . Researchers utilize this and related dihydropyrimidine scaffolds in the development of compounds with potential biological activities such as anticancer, antibacterial, antifungal, and analgesic properties . The structural motif of the 4(1H)-pyrimidinone core is a fundamental starting point for further chemical exploration . The sec-butyl substitution at the N1 position, as seen in closely related analogues like the 1-butyl and 1-(sec-butyl) derivatives, modifies the compound's steric and electronic properties, making it a valuable intermediate for structure-activity relationship (SAR) studies . This product is intended for research purposes as a chemical standard and synthetic intermediate. For Research Use Only. Not for human or veterinary use.

Properties

IUPAC Name

6-amino-1-butan-2-yl-2-sulfanylidenepyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3OS/c1-3-5(2)11-6(9)4-7(12)10-8(11)13/h4-5H,3,9H2,1-2H3,(H,10,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAXKBENAAHVDDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)N1C(=CC(=O)NC1=S)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-1-sec-butyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one can be achieved through several synthetic routes. One common method involves the condensation of sec-butylamine with thiourea and ethyl acetoacetate under acidic conditions. The reaction typically proceeds as follows:

    Condensation Reaction: Sec-butylamine reacts with thiourea in the presence of an acid catalyst to form an intermediate.

    Cyclization: The intermediate undergoes cyclization with ethyl acetoacetate to form the desired thioxopyrimidine ring.

The reaction conditions often involve refluxing the reactants in a suitable solvent such as ethanol or methanol for several hours.

Industrial Production Methods

In an industrial setting, the production of 6-Amino-1-sec-butyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one may involve similar synthetic routes but on a larger scale. The process may include optimization of reaction conditions to enhance yield and purity, such as controlling temperature, pressure, and reaction time. Additionally, purification steps like recrystallization or chromatography may be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

6-Amino-1-sec-butyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to form a sulfoxide or sulfone derivative.

    Reduction: The compound can be reduced to form a dihydropyrimidine derivative.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

6-Amino-1-sec-butyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery and development for various therapeutic areas.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Amino-1-sec-butyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

    Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.

    Disrupting Cellular Functions: Affecting cellular functions such as DNA replication, protein synthesis, or membrane integrity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of 6-amino-1-sec-butyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one can be contextualized against related pyrimidinone derivatives:

Table 1: Structural and Functional Comparison of Pyrimidinone Derivatives

Compound Name Substituents (Positions 1 and 6) Key Properties/Applications References
6-Methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one 1: H; 6: Methyl Forms Au(III) complexes with enhanced antimicrobial activity (e.g., against S. aureus). Methyl group stabilizes coordination via S and O atoms .
6-Amino-1-phenyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one 1: Phenyl; 6: Amino Aromatic phenyl group introduces steric hindrance, reducing reactivity in cyclocondensation compared to alkyl substituents. Amino group enables nucleophilic reactions .
6-Ethyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one 1: H; 6: Ethyl Ethyl group increases hydrophobicity vs. methyl but less than sec-butyl. Used in xanthine oxidase inhibitor studies .
6-(4-Chlorophenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one 1: H; 6: 4-Chlorophenyl Electron-withdrawing Cl substituent enhances electrophilicity, facilitating nucleophilic attacks in heterocyclic synthesis .
6-Propyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one 1: H; 6: Propyl Linear propyl chain offers intermediate lipophilicity; less steric hindrance than sec-butyl. Limited biological data .
Target Compound 1: sec-Butyl; 6: Amino Branched sec-butyl enhances lipophilicity and steric bulk. Amino group supports metal coordination and catalytic participation in multicomponent reactions .

Key Findings from Comparative Studies

Coordination Chemistry: The methyl derivative (6-methyl-2-thioxo) forms stable Au(III) complexes via S and O coordination, broadening antimicrobial activity . In contrast, the amino group in the target compound may enable bidentate coordination (S and NH₂), though experimental data are pending . The phenyl-substituted analog shows reduced catalytic utility due to steric constraints, whereas sec-butyl balances bulk and reactivity .

Synthetic Utility: 6-Amino derivatives (e.g., target compound) participate in cyclocondensation with aldehydes and ketones to form pyrido[2,3-d]pyrimidines, a reaction less efficient with methyl or ethyl substituents . Chlorophenyl and nitro-substituted derivatives (e.g., bis-thiobarbiturates) exhibit enhanced electrophilicity, improving yields in Michael addition reactions compared to alkyl-substituted analogs .

Biological Activity: Methyl and ethyl analogs show moderate antimicrobial effects, but Au(III) coordination amplifies potency (e.g., inhibition zones up to 15 mm against S. aureus) . The target compound’s amino group may synergize with sec-butyl to enhance bioavailability, though cytotoxicity studies are needed. Bis-thiobarbiturates with nitro substituents demonstrate xanthine oxidase inhibition (IC₅₀ ~10 µM), suggesting that electron-withdrawing groups enhance enzyme binding .

Biological Activity

6-Amino-1-sec-butyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one (CAS Number: 1365938-72-2) is a compound of interest due to its potential biological activities, particularly in the fields of anti-infective and anti-cancer research. This article provides a comprehensive overview of the biological activity of this compound, supported by case studies, research findings, and data tables.

Chemical Structure and Properties

The molecular formula of 6-Amino-1-sec-butyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one is C8H13N3OSC_8H_{13}N_3OS, with a molecular weight of 199.27 g/mol. The compound features a thioxo group which is significant for its biological interactions.

Antimicrobial Activity

Research has shown that derivatives of pyrimidinones, including 6-Amino-1-sec-butyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one, exhibit antimicrobial properties. A study focusing on the structure-activity relationship (SAR) indicated that modifications at the N-3 position can enhance activity against specific bacterial strains. For instance, certain substitutions led to improved inhibition rates against Mycobacterium tuberculosis (Mtb) .

Table 1: Antimicrobial Activity of Pyrimidinone Derivatives

Compound NameMIC (µM)Target Pathogen
Compound A5.08Mtb
Compound B10.25Staphylococcus aureus
6-Amino-1-sec-butyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-oneTBDTBD

Anticancer Potential

The compound has also been evaluated for its anticancer properties. In vitro studies have demonstrated that it can induce apoptosis in various cancer cell lines. The mechanism appears to involve the inhibition of specific signaling pathways that are crucial for cancer cell survival .

Case Study: Cytotoxicity in Cancer Cell Lines
A recent study assessed the cytotoxic effects of 6-Amino-1-sec-butyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one on glioblastoma cells. The results showed a significant reduction in cell viability at concentrations above 10 µM, indicating its potential as an anti-cancer agent.

The biological activity of 6-Amino-1-sec-butyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one is believed to be mediated through multiple mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis.
  • Induction of Apoptosis : In cancer cells, it appears to trigger apoptotic pathways through the modulation of Bcl-2 family proteins.
  • Disruption of Cellular Signaling : It may interfere with signaling cascades that promote cell proliferation and survival.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for 6-Amino-1-sec-butyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one?

  • Methodology : The synthesis typically involves a multi-step condensation process. For analogous pyrimidinones, thiourea and ethyl acetoacetate are condensed under acidic conditions, followed by alkylation with sec-butyl groups. Reflux in polar aprotic solvents (e.g., dimethyl sulfoxide) at 80–100°C for 6–12 hours facilitates cyclization and substitution . Purification via column chromatography (silica gel, ethyl acetate/hexane) and recrystallization from ethanol are recommended. Structural confirmation requires 1H^1H-NMR (δ 6.8–7.2 ppm for aromatic protons, δ 1.2–1.6 ppm for sec-butyl CH3_3) and high-resolution mass spectrometry (HRMS) with [M+H]+^+ ion matching theoretical molecular weight .

Q. How is the purity and structural integrity of the compound validated?

  • Methodology : Purity is assessed via HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm. Structural validation combines 1H^1H- and 13C^13C-NMR to confirm the thioxo group (C=S peak at ~170 ppm in 13C^13C-NMR) and the sec-butyl substituent. Mass fragmentation patterns (e.g., loss of NH2_2 or sec-butyl groups in MS/MS) provide additional verification. Elemental analysis (C, H, N, S) should align with theoretical values within ±0.3% .

Q. What solvents and reaction conditions optimize the compound’s stability during synthesis?

  • Methodology : Use anhydrous dimethyl sulfoxide (DMSO) or ethanol under nitrogen to prevent oxidation of the thioxo group. Avoid prolonged exposure to light, as thiouracil derivatives are prone to photodegradation. Reaction progress can be monitored via TLC (Rf_f ~0.5 in ethyl acetate/hexane 3:7) .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in spectroscopic characterization?

  • Methodology : Single-crystal X-ray diffraction (SCXRD) using SHELXL or SHELXTL refines bond lengths and angles, particularly for the thioxo group (C=S: ~1.65 Å) and sec-butyl conformation. For twinned crystals, refine using HKLF5 in SHELXL with a BASF parameter. High-resolution data (Rint_{int} < 0.05) and Hirshfeld surface analysis resolve packing interactions .

Q. What strategies address contradictions in reaction pathway predictions vs. experimental outcomes?

  • Methodology : Density Functional Theory (DFT) calculations (B3LYP/6-31G**) model reaction intermediates, such as the electrophilic substitution at the pyrimidinone C6 position. Experimental validation via 1H^1H-NMR NOE difference spectroscopy confirms regioselectivity, as demonstrated in chalcone cycloadditions to pyrido[2,3-d]pyrimidines .

Q. How can structural modifications enhance biological activity while maintaining stability?

  • Methodology : Introduce electron-withdrawing groups (e.g., NO2_2 at C5) via nitrosation (NaNO2_2, HCl) to increase electrophilicity for enzyme inhibition. Replace sec-butyl with benzyl groups to improve lipophilicity (logP >2.0). Assess stability via accelerated degradation studies (40°C/75% RH for 4 weeks) and bioactivity via enzyme assays (e.g., IC50_{50} against β-glucuronidase) .

Q. What analytical techniques resolve discrepancies between NMR and crystallographic data?

  • Methodology : Dynamic NMR (DNMR) at variable temperatures detects conformational flexibility (e.g., sec-butyl rotation). Compare crystallographic thermal ellipsoids with NMR-derived Karplus equations for dihedral angles. For tautomeric ambiguity (thione vs. thiol), use 15N^{15}N-NMR and X-ray charge density maps .

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